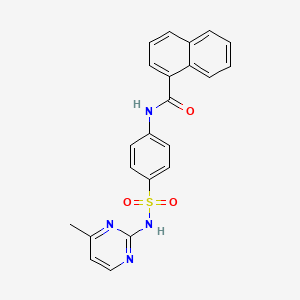

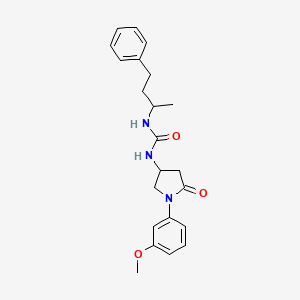

![molecular formula C19H16F2N4O2 B2505642 (4-(3,4-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396765-98-2](/img/structure/B2505642.png)

(4-(3,4-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(4-(3,4-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone" is a derivative of pyrazolo[1,5-a]pyridine, which is a core structure for various pharmacologically active compounds. The papers provided do not directly discuss this specific compound but provide insights into the synthesis and biological activity of closely related compounds. These compounds have been synthesized and evaluated for their potential as dopamine receptor ligands, which is a significant area of research for the treatment of neurological disorders such as schizophrenia and Parkinson's disease.

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde. The process includes reductive amination, amide hydrolysis, and N-alkylation steps. The structures of the intermediates and final compounds are confirmed using 1H NMR, 19F NMR, and ESI-MS techniques . Although the exact synthesis of "this compound" is not detailed, it is likely to follow a similar synthetic route with the inclusion of a difluorobenzoyl moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques provide detailed information about the chemical environment of the atoms within the molecule and the molecular weight, respectively. The presence of substituents on the benzyl and piperazine rings, such as fluorine, hydroxyl, chloro, and methoxy groups, can significantly influence the binding affinity of these compounds to dopamine receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for achieving the desired selectivity and affinity for dopamine receptors. Reductive amination is used to introduce the piperazine ring, amide hydrolysis is applied to prepare the intermediate for the final N-alkylation step, which completes the synthesis of the target compound. These reactions are carefully controlled to ensure the purity and yield of the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are not directly discussed in the provided papers. However, the binding affinity to dopamine receptors D2, D3, and D4 is a critical chemical property that has been measured using in vitro receptor binding assays. The affinity constants for the related compounds suggest potential as dopamine D4 receptor ligands, with varying degrees of selectivity and potency .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

Compounds with similar structures have been synthesized and characterized for their potential antibacterial and antifungal activities. For example, novel 1,5-disubstituted pyrazole and isoxazole derivatives have shown good antibacterial and antifungal activity against a variety of pathogens, including S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, T. viride, A. flavus, A. brasillansis, and C. albicans (Sanjeeva, Narendra, & Venkata, 2022). This suggests that compounds sharing the core structural motifs with the compound could possess similar antimicrobial properties.

Anticancer Applications

Structurally related compounds have also been explored for their anticancer activities. For instance, derivatives containing piperazine moiety have been synthesized and evaluated for antiproliferative activity, with some compounds demonstrating significant effects against cancer cell lines (Prasad et al., 2018). Another study found that specific thiophene containing 1,3-diarylpyrazole derivatives showed high growth inhibitory effects on Raji and HL60 cancer cells, indicating the potential of similar structures in cancer research (Inceler, Yılmaz, & Baytas, 2013).

Receptor Binding and Pharmacological Studies

Compounds akin to the mentioned chemical have been evaluated for their receptor binding capabilities, shedding light on their potential pharmacological applications. For example, studies on the interaction of certain cannabinoid receptor antagonists reveal insights into the molecular interactions and potential therapeutic applications of similar compounds (Shim et al., 2002). Additionally, the synthesis and pharmacological activity of σ1 receptor antagonists highlight the solubility, metabolic stability, and antinociceptive properties of related compounds, pointing to their suitability in pain management (Díaz et al., 2020).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications .

Mode of Action

It’s known that the electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Biochemical Pathways

Similar compounds have been used in the study of dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Result of Action

Similar compounds have shown significant inhibitory activity against certain cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s photophysical properties can be tuned, and solid-state emitters can be designed by proper structural selection .

Eigenschaften

IUPAC Name |

(3,4-difluorophenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N4O2/c20-15-5-4-13(11-16(15)21)18(26)23-7-9-24(10-8-23)19(27)14-12-22-25-6-2-1-3-17(14)25/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFKALMZFZIPFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505561.png)

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2505563.png)

![3-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2505565.png)

![3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B2505568.png)

![(5Z)-5-[(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-hydroxyprop-2-enylidene]-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2505570.png)

![2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2505571.png)

![3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2505578.png)

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2505579.png)